2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine
Description
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 |
InChI Key |
RODDKCUGFDNHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine typically involves the chlorination of 4,6-dimethylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 4,6-dimethylpyridine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3-methyl-4,6-dimethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 3-Methyl-4,6-dimethylpyridine.
Scientific Research Applications
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(chloromethyl)pyridine: Lacks the additional methyl groups, resulting in different reactivity and binding properties.
2,3-Dichloropyridine: Contains two chlorine atoms but lacks the methyl groups, affecting its chemical behavior.
4,6-Dimethylpyridine: Lacks the chlorine atoms, leading to different reactivity and applications.
Uniqueness
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is unique due to the presence of both chlorine atoms and methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various fields of research and industry.
Biological Activity
2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is a pyridine derivative characterized by its unique structural features, including two chlorine atoms and two methyl groups on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H7Cl2N, with a molecular weight of 190.07 g/mol. Its structure is defined by a chloromethyl group at the 3-position and chlorine at the 2-position of the pyridine ring, which influences its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it can inhibit enzyme activity by forming covalent bonds with active site residues or blocking substrate access. Additionally, it may act as either an agonist or antagonist in receptor binding studies, thereby modulating various signal transduction pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by covalently modifying active site residues.
- Receptor Interaction : It can bind to receptors involved in numerous physiological processes, influencing signaling pathways that regulate metabolic functions.
Antimicrobial Activity
A study explored the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 6.25–12.5 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
Interaction Studies
Interaction studies have demonstrated that this compound can form complexes with various biological targets. Its structural features enhance binding affinity and specificity, making it a candidate for further exploration in drug design.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Chloro-3-(chloromethyl)pyridine | C7H7Cl2N | Lacks additional methyl groups |
| 2,3-Dichloropyridine | C5H4Cl2N | Contains two chlorine atoms but no methyl groups |
| 4,6-Dimethylpyridine | C8H10N | Lacks chlorine atoms |
| 2-Chloro-5-(chloromethyl)pyridine | C7H7Cl2N | Chlorine located at a different position |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature: Elevated temperatures (e.g., 80–100°C) accelerate chlorination but may promote side reactions like elimination .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while non-polar solvents reduce undesired hydrolysis .
- Base Stoichiometry: Excess strong bases (e.g., KOH) can drive the reaction forward but risk over-dehydrohalogenation. Kinetic studies suggest a 1.2–1.5 molar ratio of base to substrate balances yield and purity .
- Key Data: Yields >85% are achievable under optimized conditions, with GC-MS confirming purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer: Standard analytical workflows include:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methyl groups at C4/C6, chloromethyl at C3) .
- Mass Spectrometry (HRMS): Confirms molecular formula (CHClN; exact mass 182.00) .
- HPLC-PDA: Quantifies purity (>98%) and detects trace impurities like unreacted precursors .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .
- Waste Management: Halogenated byproducts require segregation and disposal via certified hazardous waste contractors to prevent environmental contamination .
Advanced Research Questions
Q. How does the chloromethyl group at C3 influence reactivity in cross-coupling reactions?
- Methodological Answer: The chloromethyl moiety acts as a versatile electrophile. Example applications:
- Nucleophilic Substitution: Reacts with amines or thiols to form C–N or C–S bonds under mild conditions (e.g., DMF, 50°C) .
- Suzuki-Miyaura Coupling: Requires Pd catalysis (e.g., Pd(PPh)) and boronic acids, though steric hindrance from methyl groups may reduce efficiency. Kinetic profiling (e.g., via in-situ IR) optimizes reaction rates .
Q. What strategies resolve contradictions in kinetic data for its hydrolysis?
- Methodological Answer: Discrepancies in hydrolysis rates (e.g., acidic vs. basic conditions) arise from competing mechanisms:
- Acidic Hydrolysis: Proceeds via protonation of the pyridine nitrogen, accelerating Cl departure.
- Basic Hydrolysis: Dominated by nucleophilic attack (e.g., OH) on the chloromethyl group.
- Resolution: Use isotopic labeling (O-HO) and DFT calculations to map transition states and validate rate constants .
Q. How can regioselectivity challenges in further functionalization be addressed?
- Methodological Answer: Steric and electronic effects from methyl/chlorine substituents dictate regioselectivity:
- Electrophilic Aromatic Substitution: Methyl groups at C4/C6 deactivate the ring, directing reactions to C5 (meta to substituents).
- Protecting Groups: Temporarily mask reactive sites (e.g., silylation of chloromethyl) to enable selective modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
